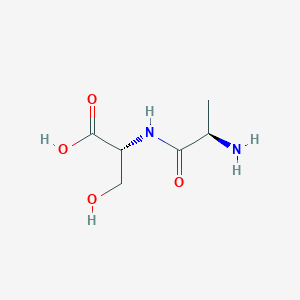
D-alanyl-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-alanyl-D-serine is a dipeptide composed of D-alanine and D-serine It is a zwitterionic compound with the molecular formula C₆H₁₂N₂O₄
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-alanyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of D-alanine and D-serine as starting materials, which are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction typically proceeds under mild conditions at room temperature, yielding this compound after purification .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific enzymes like D-alanine-D-serine ligase. This method offers high specificity and efficiency, making it suitable for large-scale production. The enzymatic process involves the use of ATP as a cofactor and proceeds under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
D-alanyl-D-serine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), room temperature.
Reduction: Sodium borohydride (NaBH₄), room temperature.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
D-alanyl-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in bacterial cell wall biosynthesis and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies
Mecanismo De Acción
D-alanyl-D-serine exerts its effects primarily through its interaction with enzymes involved in bacterial cell wall biosynthesis. It acts as a substrate for D-alanine-D-serine ligase, which catalyzes the formation of peptide bonds in the bacterial cell wall. This interaction is crucial for maintaining the structural integrity of the cell wall and is a target for antibiotic development .
Comparación Con Compuestos Similares
Similar Compounds
D-alanyl-D-alanine: Another dipeptide involved in bacterial cell wall biosynthesis.
D-serine: A single amino acid with neuromodulatory properties.
D-alanine: A single amino acid involved in various metabolic pathways
Uniqueness
D-alanyl-D-serine is unique due to its specific role in bacterial cell wall biosynthesis and its potential as a target for antibiotic development. Unlike D-alanyl-D-alanine, which is more commonly studied, this compound offers distinct advantages in terms of its enzymatic interactions and potential therapeutic applications .
Propiedades
Número CAS |
1115-50-0 |
|---|---|
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m1/s1 |
Clave InChI |
IPWKGIFRRBGCJO-QWWZWVQMSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CO)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















